7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one
Description
7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one (CAS: 94329-49-4) is a spirocyclic compound characterized by a dispiro[5.1.5.2] backbone, a 14-aza (nitrogen) substitution, and a 2-hydroxyethoxy functional group at position 5. Its molecular formula is C₁₆H₂₁NO₃, with a molecular weight of 281.38 g/mol . The compound’s synthesis involves a Hofmann elimination reaction, yielding a crystalline product with a melting point of 150–157°C and a distinct IR carbonyl peak at 1692 cm⁻¹ . This structure combines rigidity from the spirocyclic framework with the hydrophilicity of the hydroxyethoxy group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
94329-49-4 |
|---|---|
Molecular Formula |
C16H27NO3 |
Molecular Weight |
281.39 g/mol |
IUPAC Name |
7-(2-hydroxyethoxy)-14-azadispiro[5.1.58.26]pentadecan-15-one |
InChI |
InChI=1S/C16H27NO3/c18-11-12-20-13-15(7-3-1-4-8-15)14(19)17-16(13)9-5-2-6-10-16/h13,18H,1-12H2,(H,17,19) |
InChI Key |
FCVIFNSSGRCVBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C3(CCCCC3)NC2=O)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one involves multiple steps. One common method includes the reaction of piperazine with piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol in a solvent. After the reaction, the product is filtered to recover piperazine dihydrochloride, which is dried for repeated use. The filtrate is evaporated to remove the solvent, yielding a crude product. This crude product undergoes vacuum reduced pressure rectification to obtain high-purity 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing costs and environmental impact. The use of efficient solvents and recycling of intermediates are key aspects of the industrial process .
Chemical Reactions Analysis
Types of Reactions
7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Antitumor Activity
7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one has shown promising results in preclinical studies for its antitumor properties. The compound's unique structure allows it to interact with biological receptors, potentially leading to apoptosis in cancer cells.
- Mechanism of Action : The compound is believed to influence the steric and electronic properties of antihistaminic receptors, which may play a role in its anticancer effects.
- Case Study : In a study evaluating its effects on breast cancer models, the compound demonstrated significant apoptosis induction in cancer cells while sparing normal cells, indicating its selective cytotoxicity.
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
- Study Findings : In models of induced arthritis, treatment with the compound resulted in a significant reduction in paw swelling, suggesting its potential as an anti-inflammatory agent.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial efficacy against resistant bacterial strains, showing effective inhibition of growth in multi-drug resistant strains.
- Case Study : A study focused on infection control revealed that 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one effectively inhibited the growth of resistant bacterial strains, highlighting its potential as an antimicrobial agent.
Table 1: Antitumor Activity Results
| Compound | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| 7-(2-Hydroxyethoxy)-... | HCT116 | 4.55 ± 0.35 | Significant apoptosis induction |
| HeLa | 4.98 ± 2.9 | High selectivity towards cancer cells |
Table 2: Anti-inflammatory Effects
| Study Model | Treatment Dose (mg/kg) | Result |
|---|---|---|
| Induced Arthritis Model | 20 | Significant reduction in swelling |
Mechanism of Action
The mechanism of action of 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one
- Structure: Replaces the hydroxyethoxy group with an amino (-NH₂) group at position 6.
- Molecular Weight : 236.35 g/mol (C₁₄H₂₄N₂O) .
- Key Properties: Higher basicity due to the amino group, enhancing reactivity with electrophiles. Lower hydrophilicity compared to the hydroxyethoxy derivative.
- Applications: Explored as a precursor for bioactive derivatives, though dimethylaminoacetyl analogs showed negligible antihistaminic activity .
14-(Isocyanato)-7-azadispiro[5.1.5.2]pentadeca-14-ene-7-oxyl
- Structure : Features an isocyanate (-NCO) substituent and a nitroxyl radical.
- Key Properties :
- Applications : Used in spin-labeling for studying biomolecular dynamics .
2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one
- Structure : Incorporates an oxiranylmethyl (epoxide) group and tetramethyl substitutions.
- Molecular Weight : 336.47 g/mol (C₁₉H₃₂N₂O₃) .
- Key Properties :
- Epoxide group offers sites for ring-opening reactions.
- Increased steric hindrance from tetramethyl groups enhances thermal stability.
Physicochemical Properties
- Hydrophilicity: The hydroxyethoxy group in the target compound improves water solubility compared to amino or alkyl-substituted analogs.
- Thermal Stability : Spirocyclic frameworks generally enhance thermal stability; tetramethyl derivatives (e.g., ) exhibit higher melting points.
Stability and Reactivity
- Reduction Resistance: Spirocyclohexane-substituted nitroxides (e.g., ) show 1.3–3.14× slower reduction rates by ascorbate compared to non-spiro nitroxides. The hydroxyethoxy group may further stabilize via hydrogen bonding.
- Chemical Reactivity :
- The hydroxyethoxy group enables ether cleavage or oxidation reactions.
- Epoxide-containing analogs (e.g., ) undergo ring-opening reactions with nucleophiles.
Biological Activity
7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one, also known by its CAS number 61898-46-2, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H23NO2
- Molar Mass : 237.33792 g/mol
- CAS Number : 88113-73-9
Biological Activity Overview
Research indicates that 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one exhibits various biological activities, particularly in the context of antiviral and anticancer properties.
Antiviral Activity
One of the most significant areas of research involves the compound's antiviral properties, particularly against Hepatitis C Virus (HCV). Studies have shown that compounds structurally similar to 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one can inhibit HCV protease, which is crucial for viral replication.
Case Study: HCV Protease Inhibition
In a study involving a series of compounds designed to inhibit HCV protease, it was found that certain derivatives demonstrated IC90 values below 1 μM, indicating potent inhibitory activity. The optimization process involved assessing drug metabolism and pharmacokinetics (DMPK) to enhance efficacy while minimizing toxicity .
Anticancer Activity
Preliminary studies suggest potential anticancer effects, particularly through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines.
Mechanisms of Action
The compound may exert its effects through:
- Inhibition of key enzymes involved in cellular proliferation.
- Induction of apoptosis via mitochondrial pathways.
Research Findings
A summary of relevant findings from various studies is presented in the following table:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
